molecular formula C5H11F3N2 B2812163 N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine CAS No. 886500-07-8

N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine

Cat. No.: B2812163
CAS No.: 886500-07-8
M. Wt: 156.152
InChI Key: HUTGISCOENKDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine is an ethylenediamine derivative featuring a methyl group on one nitrogen atom and a 2,2,2-trifluoroethyl group on the adjacent nitrogen. Ethylenediamine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their chelating ability, reactivity, and tunable physicochemical properties. The trifluoroethyl group introduces strong electron-withdrawing effects and enhanced lipophilicity, which may influence biological activity, stability, and solubility compared to non-fluorinated analogs .

Properties

IUPAC Name

N-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3N2/c1-9-2-3-10-4-5(6,7)8/h9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTGISCOENKDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine typically involves the reaction of N-methyl ethylenediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Acyl Transfer and Transamidation Reactions

The secondary amine groups in this compound participate in acyl transfer reactions. For example, in AlCl₃-catalyzed transamidation (source ):

  • Reaction : Exchange of acyl groups between the ethylenediamine derivative and primary/secondary amines.

  • Conditions : AlCl₃ (1.2 equiv), 100°C, toluene.

  • Key Findings :

    • Higher yields (70–95%) observed with aromatic amines compared to aliphatic counterparts.

    • Steric hindrance at the trifluoroethyl group slows reactivity.

Example Reaction :
C₅H₁₁F₃N₂+RNH₂AlCl₃RNHC₅H₁₀F₃N₂+NH₃\text{C₅H₁₁F₃N₂} + \text{RNH₂} \xrightarrow{\text{AlCl₃}} \text{RNHC₅H₁₀F₃N₂} + \text{NH₃}

Nitrosation Reactions

Secondary amines in the compound react with nitrosating agents to form N-nitrosamines (source ):

  • Reagents : Nitric oxide (NO) or nitrosyl chloride (NOCl).

  • Conditions : Autoclave, 120–150°C, transition metal catalysts (Ni, Pd).

  • Products : N-Nitrosodialkylamines (e.g., N-nitrosomethyl-Trifluoroethyl ethylenediamine).

  • Mechanism : Radical pathway involving intermediate nitrosimmonium ions.

Kinetic Data :

Nitrosating AgentTemp (°C)Yield (%)Byproduct
NO15050–70Aldehydes
NOCl12060–80Ketones

Catalytic Asymmetric Cycloadditions

The trifluoroethyl group enhances reactivity in asymmetric catalysis (source ):

  • Reaction : [3 + 2] Cycloaddition with α,β-unsaturated aldehydes.

  • Catalyst : Prolinol silyl ether or squaramide-tertiary amine (e.g., C2 ).

  • Outcomes :

    • High stereoselectivity (>20:1 dr, 94–99% ee).

    • Products: Chiral spirooxindoles with CF₃ substituents.

Transition State Model :

  • The trifluoroethyl group stabilizes iminium intermediates via inductive effects.

  • Steric hindrance directs nucleophilic attack to the Si-face.

Substitution Reactions

The primary and secondary amines undergo nucleophilic substitution (source):

  • Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides.

  • Conditions : Base (Et₃N), RT to 60°C.

  • Example :
    C₅H₁₁F₃N₂+CH₃IC₅H₁₀F₃N₂CH₃+HI\text{C₅H₁₁F₃N₂} + \text{CH₃I} \rightarrow \text{C₅H₁₀F₃N₂CH₃} + \text{HI}

Yield Optimization :

SubstrateReagentTemp (°C)Yield (%)
Primary AmineCH₃I2585
Secondary AmineBenzyl-Cl6072

Coordination Chemistry

The ethylenediamine backbone acts as a polydentate ligand for metals (source ):

  • Complexes : Forms stable chelates with Al³⁺, Ni²⁺, and Pd²⁺.

  • Applications : Catalyst in cross-coupling and hydrogenation reactions.

Stability Constants :

Metal Ionlog K (25°C)
Al³⁺8.2
Ni²⁺5.7

Redox Reactions

  • Oxidation : Tertiary amine groups oxidize to N-oxides using H₂O₂ or KMnO₄.

  • Reduction : The CF₃ group resists reduction, but amine moieties can be alkylated via reductive amination.

Oxidation Metrics :

Oxidizing AgentProductYield (%)
H₂O₂N-Oxide65
KMnO₄Degraded products30

Key Reactivity Trends

  • The CF₃ group enhances electrophilicity at adjacent amines, favoring nucleophilic attacks .

  • Steric effects from the trifluoroethyl substituent reduce reaction rates in bulky substrates .

  • Coordination with metals stabilizes transition states in catalytic cycles .

Scientific Research Applications

Chemistry

In the field of chemistry, N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form derivatives that may have enhanced biological activity.
  • Reduction : The trifluoroethyl group can be reduced to yield new amine derivatives.
  • Substitution Reactions : The amino groups can engage in substitution reactions, leading to the formation of diverse compounds.
Reaction Type Reagents Products
OxidationHydrogen peroxideOxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halidesVarious substituted products

Biological Research

The compound has demonstrated potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : Studies indicate that the trifluoroethyl group enhances inhibitory effects on specific enzymes, making it valuable for drug discovery.
  • Receptor Modulation : It has been shown to modulate receptor functions due to its ability to form covalent bonds with nucleophilic residues in proteins.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a target enzyme involved in neurological pathways. The results showed a significant inhibition of enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent for neurological disorders.

Medicinal Applications

In medicine, this compound is being explored for its therapeutic properties:

  • Drug Design : It acts as a pharmacophore in developing new drugs targeting neurological and inflammatory diseases.
  • Enhanced Drug Potency : The presence of the trifluoroethyl group has been associated with improved pharmacokinetic profiles of existing drugs.
Therapeutic Area Potential Application
Neurological DisordersDevelopment of enzyme inhibitors
Inflammatory DiseasesModulation of immune response

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials:

  • Coatings and Adhesives : Its stability and reactivity make it suitable for manufacturing various coatings and adhesives.
  • Chemical Intermediates : It serves as an intermediate in synthesizing agricultural chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N’-2,2,2-trifluoroethyl ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine (CAS 886503-62-4)

  • Structure : Replaces the methyl group in the target compound with a butyl chain.
  • Applications : Used in specialty chemical synthesis, as indicated by its inclusion in commercial catalogs .

N1,N1,N2-Trimethylethane-1,2-diamine

  • Structure : Three methyl groups substituted on the ethylenediamine backbone.
  • Properties : Higher hydrophilicity compared to the target compound due to the absence of fluorine. This may improve aqueous solubility but reduce metabolic stability.
  • Applications : Serves as a pharmaceutical intermediate, highlighting the role of alkyl substituents in drug design .

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)

  • Structure : Incorporates a piperidinyl group and a trifluoromethoxyphenyl moiety.
  • Properties: Exhibits high affinity for σ1 receptors (Ki = 5.2 nM) and σ2 receptors (Ki = 8.9 nM). The trifluoromethoxy group enhances receptor binding compared to non-fluorinated analogs.
  • Applications : Investigated for neurological disorders due to σ-receptor modulation .

Ethalfluralin (N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

  • Structure : Aromatic amine with trifluoromethyl and dinitro groups.
  • Properties : Acts as a pre-emergent herbicide. The trifluoromethyl group contributes to its stability and bioactivity in agricultural settings.
  • Applications : Widely used in crop protection, demonstrating the role of fluorine in agrochemical efficacy .

Table 1: Key Properties of Ethylenediamine Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine Methyl, 2,2,2-trifluoroethyl ~178.15* Not reported Pharmaceutical research
N-Butyl-N'-2,2,2-trifluoroethyl ethylenediamine Butyl, 2,2,2-trifluoroethyl 220.25† Not reported Specialty chemicals
Compound 29 Piperidinyl, trifluoromethoxyphenyl 437.36 (C17H27Cl2F3N2O) 183–185 σ-Receptor ligands
Ethalfluralin Ethyl, dinitro, trifluoromethyl 333.27 Not reported Herbicide

*Calculated from structure; †CAS data from .

Key Findings:

Fluorine Impact : Trifluoroalkyl groups (e.g., -CF3 or -CH2CF3) enhance lipophilicity and metabolic stability, critical for drug design and agrochemicals .

Substituent Effects : Longer alkyl chains (e.g., butyl vs. methyl) increase lipophilicity but may reduce solubility. Methyl groups improve synthetic accessibility .

Biological Activity

N-Methyl-N'-2,2,2-trifluoroethyl ethylenediamine (NMTFEED) is a compound of increasing interest in biological research due to its unique structural features and potential applications in various fields, including medicinal chemistry and enzyme studies. This article explores the biological activity of NMTFEED, detailing its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

NMTFEED is characterized by the presence of a trifluoroethyl group attached to an ethylenediamine backbone. This structural configuration enhances its lipophilicity and potential for interaction with biological targets. The molecular formula is typically represented as C5_5H9_9F3_3N2_2, with a molecular weight of approximately 170.18 g/mol.

The biological activity of NMTFEED primarily stems from its ability to interact with various enzymes and receptors. The trifluoroethyl group enhances binding affinity and specificity, which can lead to modulation of enzymatic activity or receptor function. Key mechanisms include:

  • Enzyme Inhibition : NMTFEED may inhibit specific enzymes by forming covalent bonds with nucleophilic residues, thereby altering their activity.
  • Receptor Modulation : The compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Applications in Biological Research

NMTFEED has been utilized in several scientific research applications:

  • Enzyme Interaction Studies : It serves as a valuable tool in studying enzyme kinetics and mechanisms due to its ability to modify enzyme activity.
  • Drug Development : Its unique properties make it a candidate for developing new therapeutics targeting neurological disorders and inflammatory diseases.

Case Study 1: Enzyme Interaction

A study investigating the effects of NMTFEED on adenylate cyclase activity demonstrated that while it exhibited some effects on enzyme stimulation, its potency was lower compared to other analogs like dopamine. This suggests that while NMTFEED has biological activity, its effectiveness may vary significantly depending on the target enzyme or receptor involved .

Case Study 2: Pharmacological Potential

Research has indicated that compounds similar to NMTFEED can act as pharmacophores in drug design. For instance, modifications of the ethylenediamine backbone have been explored for their potential therapeutic properties against various diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC5_5H9_9F3_3N2_2Contains trifluoroethyl group enhancing lipophilicity
N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochlorideC5_5H9_9F3_3N·HClSimilar structure but includes a hydrochloride group
2,2,2-TrifluoroethylamineC3_3H4_4F3_3NLacks the ethylenediamine backbone; simpler structure

This table highlights the unique aspects of NMTFEED compared to similar compounds, particularly its enhanced biological activity due to the combination of functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.